molecular formula C11H15N3O2 B3023394 1-(2-Nitrophenyl)piperidin-4-amine CAS No. 952949-14-3

1-(2-Nitrophenyl)piperidin-4-amine

Cat. No.: B3023394
CAS No.: 952949-14-3
M. Wt: 221.26 g/mol
InChI Key: RRZHTNIPNNRZFW-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)piperidin-4-amine is an organic compound that features a piperidine ring substituted with a nitrophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the nitro group and the piperidine ring imparts unique chemical properties to the molecule, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitrophenyl)piperidin-4-amine typically involves the reaction of 2-nitroaniline with piperidine under specific conditions. One common method includes the use of a coupling agent to facilitate the formation of the amine bond between the nitrophenyl group and the piperidine ring. The reaction is usually carried out in a solvent such as acetonitrile or dichloromethane, with the temperature maintained at around 50-60°C to ensure optimal yield .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts such as palladium on carbon (Pd/C) can also be employed to improve the reaction rate and yield. The final product is typically purified through recrystallization or column chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Nitrophenyl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

Scientific Research Applications

1-(2-Nitrophenyl)piperidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.

    Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes

Comparison with Similar Compounds

    Piperidine: A simple heterocyclic amine with a six-membered ring structure.

    Pyridine: A heterocyclic aromatic compound with a nitrogen atom in the ring.

    Piperazine: A heterocyclic compound with two nitrogen atoms in the ring.

    Phosphorinane: A heterocyclic compound with a phosphorus atom in the ring

Uniqueness: 1-(2-Nitrophenyl)piperidin-4-amine is unique due to the presence of both the nitrophenyl group and the piperidine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, which are not observed in simpler piperidine derivatives. The nitrophenyl group can participate in various electron transfer reactions, while the piperidine ring provides a versatile scaffold for further functionalization .

Properties

IUPAC Name

1-(2-nitrophenyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c12-9-5-7-13(8-6-9)10-3-1-2-4-11(10)14(15)16/h1-4,9H,5-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZHTNIPNNRZFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20973308
Record name 1-(2-Nitrophenyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20973308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952949-14-3, 57718-44-2
Record name 1-(2-Nitrophenyl)-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952949-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Nitrophenyl)piperidin-4-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057718442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Nitrophenyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20973308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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